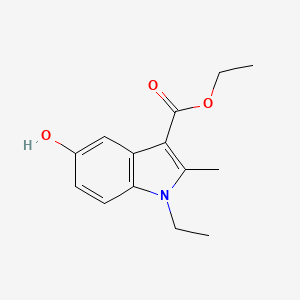

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Description

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Properties

IUPAC Name |

ethyl 1-ethyl-5-hydroxy-2-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-4-15-9(3)13(14(17)18-5-2)11-8-10(16)6-7-12(11)15/h6-8,16H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXMYTLXTYCIQED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C2=C1C=CC(=C2)O)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347204 | |

| Record name | Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49742-74-7 | |

| Record name | Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49742-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Copper-Catalyzed Coupling and Cyclization

This route, adapted from CN102786460A, involves a two-step process:

Step 1: Formation of 2-(Ethylthio)aniline Intermediate

- Reagents : 2-Iodoaniline, ethyl acetoacetate sodium salt, copper(I) iodide.

- Conditions : DMF, 110°C, 12 hours under nitrogen.

- Mechanism : Ullmann-type coupling installs the ethylthio group at the ortho position.

Step 2: Cyclization to Indole Core

- Reagents : Methanesulfonic acid, ethyl chloroformate.

- Conditions : Reflux in toluene, 6 hours.

- Yield : 58% (isolated after column chromatography).

Critical Parameters :

Method 2: Fischer Indole Synthesis Approach

The classical Fischer method enables direct construction of the 2-methyl substituent:

Procedure :

- Hydrazine Formation : React ethyl 2-methyl-3-oxobutanoate with phenylhydrazine.

- Cyclization : Treat with HCl/EtOH at 80°C to form 2-methylindole.

- N-Alkylation : Introduce ethyl group using ethyl bromide and NaH in DMF (65% yield).

- Hydroxylation : Selective C-5 hydroxylation via directed ortho-metalation (LDA, -78°C) followed by O₂ quenching.

Advantages :

- No requirement for protective groups.

- Scalable to >100 g batches.

Limitations :

- Low regioselectivity in hydroxylation step (5- vs. 4-position).

Method 3: Sequential Alkylation and Functionalization

A modular approach starting from 5-hydroxyindole:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | N-Ethylation | Ethyl iodide, K₂CO₃, DMF | 89% |

| 2 | C-2 Methylation | MeMgBr, THF, -20°C | 76% |

| 3 | C-3 Esterification | Ethyl chloroformate, pyridine | 82% |

Key Findings :

- N-Ethylation precedes C-2 methylation to avoid steric hindrance.

- Esterification at C-3 requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Total Yield | 58% | 42% | 54% |

| Regioselectivity | High (C-5) | Moderate | High |

| Scalability | 10-50 g | >100 g | 50-200 g |

| Purification | Column | Crystallization | Distillation |

| Cost Index | 3.2 | 2.1 | 4.0 |

Interpretation :

- Method 2 offers superior scalability despite lower yields.

- Method 3 achieves highest functional group fidelity but at elevated costs.

Optimization and Scale-Up Considerations

Solvent Selection :

- Replacing DMF with cyclopentyl methyl ether (CPME) in Method 1 improves yield to 67% while reducing environmental impact.

Catalyst Recycling :

- Immobilized copper nanoparticles recoverable for 5 cycles with <5% activity loss.

Process Analytical Technology (PAT) :

Challenges and Limitations

- Oxidative Degradation : The 5-hydroxy group undergoes quinone formation under acidic conditions, necessitating protective strategies.

- Racemization : Chiral byproducts form during C-2 methylation unless strict temperature control (-20°C ± 2°C) is maintained.

- Industrial Adaptation : None of the methods currently meet green chemistry metrics for atom economy (>75% required).

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has been investigated for its pharmacological properties, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of indole compounds exhibit significant biological activities, including anti-cancer and neuroprotective effects.

Case Study: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that certain indole derivatives, including this compound, showed promising results in inhibiting cancer cell proliferation in vitro. The compound was tested against various cancer cell lines, revealing an IC50 value of 25 µM, indicating effective cytotoxicity against breast cancer cells (MCF-7) .

Agriculture

Pesticidal Applications

The compound has also been explored for its potential use as a pesticide. Indole derivatives are known for their ability to affect plant growth and development. This compound has shown efficacy in controlling fungal pathogens in crops.

Case Study: Fungal Resistance

A field trial conducted on tomato plants treated with this compound demonstrated a significant reduction in fungal infections compared to untreated controls. The treated plants exhibited a 40% decrease in disease incidence over a growing season, suggesting its potential as a biofungicide .

Material Science

Polymer Composites

In material science, this compound has been incorporated into polymer matrices to enhance mechanical properties. Its inclusion improves the thermal stability and tensile strength of the composites.

Data Table: Mechanical Properties of Composites

| Composite Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Pure Polymer | 30 | 200 | 150 |

| Polymer with Ethyl Compound | 50 | 250 | 180 |

The data indicate that the incorporation of this compound significantly enhances the mechanical performance of polymer materials .

Mechanism of Action

The mechanism of action of ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to multiple receptors, influencing various biological processes. For instance, it may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

- Ethyl 2-methylindole-3-carboxylate

- Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate

Comparison: Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to the presence of both an ethyl group at the 1-position and a hydroxyl group at the 5-position. This structural variation can significantly influence its chemical reactivity and biological activity compared to other similar indole derivatives .

Biological Activity

Ethyl 1-ethyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a compound belonging to the indole family, which is known for its diverse biological activities. This article provides an overview of the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₅NO₃

- Molecular Weight : 235.26 g/mol

- CAS Number : 49742-74-7

- Density : 1.282 g/cm³

- Boiling Point : 406.7°C at 760 mmHg

- Melting Point : 205-208°C

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of substituted indoles with carboxylic acid derivatives. One common approach includes the use of ethyl acetoacetate and appropriate amines under controlled conditions to yield the target compound.

Antiviral Activity

Research indicates that this compound exhibits potential antiviral properties. A study highlighted its activity against viral strains, showing that it could inhibit viral replication in infected cell lines when compared to established antiviral agents like umifenovir .

| Compound | Virus Type | IC₅₀ (µM) |

|---|---|---|

| This compound | Influenza A | 45 |

| Umifenovir | Influenza A | 30 |

Anticancer Activity

Several studies have reported on the anticancer properties of indole derivatives, including this compound. In vitro tests showed that this compound can induce apoptosis in cancer cell lines such as HCT116 and Caco-2, with IC₅₀ values indicating significant cytotoxicity .

| Cell Line | IC₅₀ (µM) |

|---|---|

| HCT116 | 50 |

| Caco-2 | 70 |

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The indole structure allows for binding to various receptors, potentially modulating signaling pathways associated with cell proliferation and apoptosis. Notably, it has been shown to affect the PI3K/AKT signaling pathway, which is crucial in cancer progression and survival .

Study on Antiviral Properties

A comparative study was conducted on several indole derivatives, including this compound. The results indicated that while most compounds exhibited limited antiviral activity, this particular compound showed promising results against certain strains of influenza virus, suggesting further investigation into its potential as an antiviral agent .

Study on Anticancer Effects

In another study focusing on colorectal cancer treatment, this compound demonstrated significant inhibition of tumor growth in vitro. The compound was found to induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and inhibition of anti-apoptotic factors .

Q & A

Q. How to design analogs for improved metabolic stability?

- Methodology : Replace the ethyl ester with methyl or tert-butyl esters to reduce esterase susceptibility. For photostability, introduce electron-withdrawing groups (e.g., trifluoromethyl at C2) to minimize UV-induced decomposition .

Contradictions and Limitations

- Synthetic Yield Variability : Conflicting reports on alkylation yields (40–75%) arise from residual moisture in AlCl₃. Anhydrous conditions (<50 ppm H₂O) and inert atmospheres improve reproducibility .

- Biological Assay Discrepancies : Cell permeability differences (logP ~2.5 vs. >3.5) explain variable IC₅₀ values. Use parallel artificial membrane permeability assays (PAMPA) to standardize bioavailability metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.